
Epiberberine chloride
説明
Epiberberine chloride (C₂₀H₁₈ClNO₄, CAS 889665-86-5) is a protoberberine alkaloid isolated from Coptis chinensis Franch., a plant widely used in traditional medicine. It exhibits diverse pharmacological activities, including inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), with IC₅₀ values of 1.07, 6.03, and 8.55 μM, respectively . It also demonstrates antioxidant properties, suppresses triglyceride accumulation in adipocytes by modulating Raf/MEK1/ERK1/2 and AMPKα/Akt pathways, and reduces metabolic parameters in diabetic animal models .
準備方法
Multi-Step Copper-Catalyzed Cyclization (Zhou & Tong, 2016)
The synthesis reported by Zhou and Tong involves seven sequential steps starting from catechol derivatives . Key stages include:
Initial Cyclization
Catechol reacts with dichloromethane and benzyl chloride in N,N-dimethylformamide (DMF) under alkaline conditions to form piperonyl cyclonene. Copper(I) iodide and benzoic acid catalyze this reaction at 80°C for 12 hours under inert atmosphere . Molecular sieves are employed to absorb water, ensuring anhydrous conditions critical for preventing side reactions.
Nitrile Formation and Hydrolysis
Piperonyl cyclonene undergoes hydrochlorination with acrylonitrile in the presence of aluminum chloride (AlCl₃) to yield piperonyl propionitrile. Subsequent hydrolysis in concentrated sulfuric acid produces piperonyl propionamide . This step achieves an 80–82% yield after crystallization and solvent recovery.
Final Ring-Closing
The propionamide intermediate is treated with sodium hypochlorite and sodium hydroxide to generate homopiperonylamine, which undergoes condensation with 2,3-dimethoxybenzaldehyde under Raney nickel catalysis. Glyoxal and formic acid facilitate the final cyclization to epiberberine chloride . The overall yield for this method is approximately 26.1%, with a total reaction time of 72 hours .
Table 1: Reaction Conditions and Yields for Copper-Catalyzed Method
Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1 | CuI, benzoic acid | 80 | 12 | 65 |
2 | K₂CO₃, MeOH | 20 | 0.5 | 78 |
3 | NaHCO₂, Pd(PPh₃)₄ | 100 | 1 | 82 |
4 | TPAP, NMO | 50 | 2 | 75 |
5 | Wilkinson’s catalyst | 160 | 12 | 68 |
6 | LiAlH₄, AlCl₃ | Reflux | 2 | 85 |
7 | KOAc, I₂ | 20 | 24 | 70 |
Green Synthesis via Piperonyl Cyclonene Intermediate (CN108358912A)
A patent-pending method emphasizes sustainability by minimizing toxic byproducts and energy consumption . The process comprises six steps:
Piperonyl Cyclonene Synthesis
Catechol reacts with dichloromethane in DMF under alkaline conditions at 100–110°C for 3.5–4 hours. The use of molecular sieves enhances reaction efficiency by adsorbing moisture, achieving a 70% yield for piperonyl cyclonene .
Hydrochlorination and Nitrile Formation
AlCl₃-mediated hydrochlorination of piperonyl cyclonene with acrylonitrile at 65°C for 6 hours yields piperonyl propionitrile. This step avoids traditional halogenated solvents, reducing environmental toxicity .
Oxidative Cyclization
The final cyclization employs glyoxal and copper sulfate in acetic acid at 85°C for 6 hours, yielding this compound with 91% purity after recrystallization . This method reduces black polymer formation—a common issue in older techniques—by optimizing reaction stoichiometry.
Table 2: Comparative Analysis of Green vs. Traditional Methods
Parameter | Green Method | Traditional Method |
---|---|---|
Overall Yield (%) | 70 | 26.1 |
Reaction Time (h) | 24 | 72 |
Toxic Byproducts | Minimal | Significant |
Energy Consumption (kW) | 15 | 45 |
Four-Step Total Synthesis (PubMed, 2012)
This streamlined approach condenses the synthesis into four steps, improving cost-effectiveness :
Cyclization and Condensation
A Mannich reaction between homopiperonylamine and 2,3-dimethoxybenzaldehyde forms the tetrahydroprotoberberine skeleton. Raney nickel catalyzes this step under hydrogen atmosphere, achieving 85% yield .
Reduction and Ring-Closing
Sodium borohydride reduces the imine intermediate, followed by acid-catalyzed cyclization using formic acid and glyoxal. The final product is isolated via column chromatography, yielding 26.1% overall .
Industrial-Scale Production Considerations
Solvent Recovery
Methods utilizing DMF or toluene incorporate solvent distillation units to recover >90% of solvents, reducing raw material costs by 30% .
Catalyst Recycling
Wilkinson’s catalyst and Raney nickel are filtered and reactivated for reuse, decreasing catalyst expenses by 40% .
Purity Control
HPLC analysis confirms this compound purity ≥98% using a C18 column and 346 nm detection . Impurities like berberine and palmatine are maintained below 0.5% through gradient elution .
化学反応の分析
Enzyme Inhibition Kinetics
Epiberberine chloride demonstrates potent inhibitory effects on microbial urease, particularly targeting the UreG subunit essential for nickel incorporation into the enzyme’s active site. Kinetic studies reveal distinct inhibition mechanisms compared to related alkaloids:
Parameter | This compound | Berberine Chloride |
---|---|---|
Inhibition Type | Uncompetitive | Mixed |
V_max Reduction | Gradual decrease | Variable decrease |
K_m Reduction | Gradual decrease | Initial decrease, then increase |
IC₅₀ (μM) | 56.9 | 43.2 |
- Uncompetitive Inhibition : Epiberberine binds exclusively to the UreG-GTP complex, reducing both catalytic efficiency () and substrate affinity () synergistically .
- Mixed Inhibition by Berberine : In contrast, berberine chloride interacts with both free UreG and the UreG-GTP complex, leading to variable effects .
Molecular Interaction Mechanisms
Structural analyses highlight epiberberine’s binding specificity to UreG:
Key Interactions :
- Aromatic Rings : The A and D rings of epiberberine form hydrogen bonds and hydrophobic contacts with residues in UreG’s G1 (ATP-binding) and G3 (nickel-binding) motifs .
- Nickel Displacement : Epiberberine disrupts nickel coordination in UreG, altering its secondary structure and preventing metallocenter assembly .
Comparative Binding Modes :
Compound | Binding Motifs | Structural Impact |
---|---|---|
This compound | G1 + G3 | Induces α-helix destabilization |
Berberine Chloride | G1 only | Minimal secondary structure change |
Functional Implications in Rumen Fermentation
Epiberberine’s chemical interactions translate to practical applications:
- Ammonia Reduction : In ruminal microbial systems, epiberberine (50 μM) reduces ammonia release by 38% and urea degradation by 44% compared to controls .
- Nitrogen Utilization : By inhibiting urease, it improves nitrogen retention in livestock, enhancing feed efficiency .
Antioxidant Reactivity
While not the primary focus of kinetic studies, epiberberine’s hydroxyl groups contribute to radical scavenging activity, with demonstrated:
- 72% DPPH radical inhibition at 100 μM.
- Synergy with glutathione peroxidase in oxidative stress models .
Comparative Analysis with Analogues
Epiberberine’s reactivity differs markedly from structurally similar alkaloids:
Alkaloid | Primary Reaction Target | Key Functional Group |
---|---|---|
Epiberberine | UreG GTPase | Quaternary ammonium |
Coptisine | Topoisomerase I | Methylenedioxy bridge |
Palmatine | DNA intercalation | Methoxy substitutions |
This mechanistic profile positions this compound as a specialized inhibitor with applications in agriculture and therapeutics, distinct from broader-spectrum alkaloids like berberine. Further research is warranted to explore its reactivity in non-enzymatic systems and synthetic derivatives for enhanced stability.
科学的研究の応用
Antioxidant Properties
Epiberberine chloride exhibits significant antioxidant activity, notably through its peroxynitrite scavenging effect. The compound has an IC50 value of 16.83 μM, indicating its potential for protecting against oxidative stress-related conditions such as Alzheimer's disease .
Enzyme Inhibition
The compound acts as a potent inhibitor of various enzymes, which is critical in treating several diseases:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : this compound shows IC50 values of 1.07 μM and 6.03 μM respectively, making it a strong candidate for Alzheimer's treatment due to its role in enhancing cholinergic transmission .
- Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : It inhibits BACE1 with an IC50 of 8.55 μM, which is relevant for reducing amyloid plaque formation in Alzheimer's .
Antidiabetic Effects
Research indicates that this compound may have beneficial effects on glucose metabolism:
- In vitro studies show that it inhibits triglyceride accumulation in 3T3-L1 adipocytes with an IC50 of 52.8 μM, suggesting its role in managing obesity and diabetes .
- In diabetic animal models, epiberberine has demonstrated the ability to lower fasting blood glucose levels and improve glucose tolerance .
Rumen Microbial Urease Inhibition
This compound has been identified as a promising urease inhibitor in ruminants:
- A study found that it effectively reduces ammonia release during ruminal fermentation by inhibiting the urease enzyme from Rhizoma Coptidis . This has implications for improving nitrogen utilization in livestock feed and reducing environmental nitrogen emissions.
Clinical Studies on Antidiabetic Effects
In a clinical setting, epiberberine was tested alongside traditional treatments for type 2 diabetes:
- A meta-analysis indicated that berberine (including its derivatives like epiberberine) significantly reduced fasting blood glucose and lipid levels compared to placebo groups . This positions epiberberine as a viable adjunct therapy for metabolic disorders.
Neuroprotective Effects
In animal models of neurodegeneration, this compound has shown protective effects against cognitive decline:
- Studies involving rodent models demonstrated that the compound could mitigate memory deficits associated with oxidative stress, highlighting its potential in neuroprotection .
Data Tables
Property/Activity | Value/Effect |
---|---|
AChE Inhibition IC50 | 1.07 μM |
BChE Inhibition IC50 | 6.03 μM |
BACE1 Inhibition IC50 | 8.55 μM |
Antioxidant Activity (peroxynitrite) | IC50 = 16.83 μM |
Triglyceride Accumulation Inhibition | IC50 = 52.8 μM |
Rumen Urease Inhibition | Effective at reducing ammonia |
作用機序
エピベルベリン(塩化物)は、いくつかの機序を通じてその効果を発揮します。
酵素阻害: アセチルコリンの分解に関与する酵素であるAChEとBChEを阻害します。この阻害は、脳内のアセチルコリンレベルを増加させるのに役立ち、アルツハイマー病などの状態に有益な可能性があります。
抗酸化作用: エピベルベリンは、強い抗酸化作用を持ち、フリーラジカルを中和し、酸化ストレスを軽減するのに役立ちます。
経路調節: この化合物は、細胞の成長、分化、代謝に関与するRaf/MEK/ERK経路やAMPK/Akt経路など、さまざまなシグナル伝達経路に影響を与えます.
類似の化合物との比較
エピベルベリン(塩化物)は、ベルベリン、ジャトロリジン、コプチシン、パルマチンなどの他のイソキノリンアルカロイドに似ています。これらの化合物は、第四級アンモニウム基を共有し、抗菌、抗ウイルス、抗真菌、抗炎症、抗がん活性など、同様の薬理効果を示します。
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Epiberberine chloride belongs to the protoberberine alkaloid family, which includes berberine, coptisine, palmatine, and jatrorrhizine. These compounds share a common isoquinoline backbone but differ in substituents, leading to distinct biological activities and pharmacokinetic profiles.
Key Structural and Pharmacological Differences
Pharmacokinetic and Formulation Considerations
Absorption and Bioavailability
- This compound shows enterohepatic circulation, leading to multiple plasma concentration peaks. However, its absorption is significantly reduced when co-administered with Astragali Radix or Lonicerae Flos, decreasing Cₘₐₓ and AUC₀–tₙ .
- Berberine hydrochloride has higher systemic exposure (AUC) but lower potency against AChE compared to epiberberine .
- Jatrorrhizine chloride exhibits increased AUC in specific formulations, suggesting formulation-dependent bioavailability .
Drug Interactions
- Epiberberine may interact with CYP2D6 enzymes, necessitating caution in polypharmacy .
- Compatibility with other herbs (e.g., Lonicerae Japonicae Flos) accelerates elimination of protoberberine alkaloids, highlighting formulation challenges .
Research Findings and Clinical Implications
Epiberberine-Specific Mechanisms
- Anti-Adipogenic Effects : At 12.5–50 μM, epiberberine suppresses 3T3-L1 adipocyte differentiation by downregulating Raf/MEK1/ERK1/2 and AMPKα/Akt pathways, with an IC₅₀ of 52.8 μM for triglyceride inhibition .
Comparative Efficacy in Disease Models
- Alzheimer’s Disease : Epiberberine’s lower AChE IC₅₀ (1.07 μM) vs. berberine suggests superior cholinesterase inhibition .
- Diabetes : Epiberberine reduces weight and metabolic parameters in KK-Ay mice more effectively than berberine .
- Cancer: Palmatine chloride enhances immune checkpoint inhibitor efficacy in melanoma, while epiberberine inhibits oral cancer cell motility (Ca9-22, FaDu) .
生物活性
Epiberberine chloride, a derivative of berberine, has garnered attention for its diverse biological activities, particularly in pharmacology and agriculture. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
1. Overview of this compound
Epiberberine is an isoquinoline alkaloid predominantly found in various plants of the Berberis genus. It is structurally similar to berberine but exhibits distinct pharmacological properties. Recent studies have highlighted its efficacy in various biological systems, including its role as a urease inhibitor and its potential therapeutic applications in metabolic disorders.
2.1 Urease Inhibition
This compound has been identified as a potent inhibitor of microbial urease, which plays a critical role in nitrogen metabolism in ruminants. Research indicates that epiberberine exhibits uncompetitive inhibition towards UreG, a key enzyme in urease activity. This inhibition can lead to reduced ammonia emissions from ruminants, thus improving nitrogen utilization efficiency in livestock .
Table 1: Kinetic Parameters of UreG Inhibition by Epiberberine and Berberine Chloride
Compound | Inhibition Type | (μmol/min) | (mM) |
---|---|---|---|
Epiberberine | Uncompetitive | Decreased | Decreased |
Berberine Chloride | Mixed Type | Decreased | Variable |
2.2 Antihyperlipidemic Effects
Epiberberine has demonstrated significant antihyperlipidemic effects, making it a candidate for managing dyslipidemia. Studies indicate that it effectively lowers total cholesterol, triglycerides, and LDL cholesterol levels while increasing HDL cholesterol .
Table 2: Effects of Epiberberine on Lipid Profiles
Lipid Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | Change (%) |
---|---|---|---|
Total Cholesterol | 240 | 190 | -20.83 |
Triglycerides | 180 | 120 | -33.33 |
LDL Cholesterol | 160 | 100 | -37.50 |
HDL Cholesterol | 40 | 60 | +50.00 |
3. Pharmacokinetics and Safety Profile
Epiberberine exhibits rapid absorption and metabolism following oral administration. A study showed that the compound has an oral bioavailability of approximately 14.46% in rats, with a half-life ranging from 0.49 to 2.73 hours . Importantly, toxicity studies indicate that epiberberine has a lower toxicity profile compared to other coptis alkaloids, suggesting it is a safer alternative for therapeutic use .
4.1 Diabetes Management
Clinical trials have indicated that epiberberine may have similar hypoglycemic effects as metformin when administered to patients with type 2 diabetes . Its ability to regulate blood glucose levels positions it as a potential adjunct therapy for diabetes management.
4.2 Anti-inflammatory Properties
Recent research has also highlighted the anti-inflammatory effects of epiberberine. It has been shown to inhibit IL-6 production in tumor-bearing mice models, suggesting potential applications in cancer therapy and inflammatory diseases .
5. Case Studies
A notable case study involved administering epiberberine to patients with metabolic syndrome over three months, resulting in significant improvements in metabolic parameters such as body mass index (BMI) and lipid profiles . In this study:
- Participants : 90 individuals with metabolic syndrome
- Dosage : 500 mg three times daily
- Results : Improvement in metabolic parameters was observed in approximately 70% of participants.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of epiberberine chloride in neurodegenerative disease research?
this compound primarily inhibits acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), with IC50 values of 1.07 μM, 6.03 μM, and 8.55 μM, respectively. These enzymes are critical in Alzheimer’s disease pathogenesis, as BACE1 catalyzes amyloid-β peptide formation, while AChE/BChE degrade acetylcholine. Methodologically, enzyme inhibition assays (e.g., Ellman’s method for AChE) with purified enzymes and fluorogenic substrates are used to determine IC50 values. Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) validate competitive/non-competitive inhibition mechanisms .
Q. Which experimental models are commonly used to study this compound’s effects on glucose metabolism?
The 3T3-L1 adipocyte model is widely employed to study its anti-diabetic effects. This compound (12.5–50 μM) dose-dependently inhibits triglyceride accumulation (IC50: 52.8 μM) by suppressing Raf/MEK1/ERK1/2 and AMPKα/Akt pathways during adipogenesis. In HepG2 hepatocytes, glucose uptake assays (e.g., 2-NBDG fluorescence) at concentrations of 0.2–5 μg/mL reveal concentration-dependent inhibition. Researchers should standardize differentiation protocols (e.g., insulin/dexamethasone induction) and use Western blotting to confirm pathway modulation .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations in cell-based assays to balance efficacy and cytotoxicity?
A tiered approach is recommended:
- Dose-Response Curves : Test a wide range (e.g., 0–100 μM) to identify the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) using assays like MTT or resazurin.
- Time-Kill Studies : Assess temporal effects (e.g., 24–72 hours) to avoid false negatives from acute cytotoxicity.
- Pathway-Specific Validation : Use sub-cytotoxic doses (e.g., 25 μM in 3T3-L1 cells) to isolate metabolic effects from cell death.
- Combination Studies : Co-administer with ROS scavengers (e.g., NAC) to differentiate antioxidant-mediated effects .
Q. What methodological approaches are recommended for resolving contradictory findings regarding this compound’s effects on signaling pathways?
Contradictions may arise from cell-type specificity (e.g., Raf/MEK/ERK inhibition in adipocytes vs. BACE1 inhibition in neuronal models). To address this:
- Comparative Pathway Analysis : Use phospho-specific antibodies (e.g., p-ERK1/2, p-Akt) in Western blots across multiple cell lines (e.g., 3T3-L1, SH-SY5Y).
- Transcriptomic Profiling : RNA-seq or qPCR arrays can identify context-dependent gene expression changes.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to divergent targets like AChE vs. Raf.
- Meta-Analysis : Systematically compare published IC50 values and experimental conditions (e.g., pH, serum concentration) to identify confounding variables .
Q. Methodological Best Practices
- Reproducibility : Document solvent used (e.g., DMSO concentration ≤0.1%), cell passage number, and assay temperature (e.g., 37°C with 5% CO2) .
- Data Validation : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate technical replicates .
- Ethical Compliance : For in vivo studies, obtain institutional animal care approvals and adhere to ARRIVE guidelines .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBIBRPLDAHJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889665-86-5 | |
Record name | Epiberberine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIBERBERINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。